molecular formula C19H14N2OS B2799175 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866039-01-2

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B2799175
CAS No.: 866039-01-2
M. Wt: 318.39
InChI Key: HPKXMWGHRCYXIW-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a complex organic compound with the molecular formula C19H14N2OS and a molecular weight of 318.39 . This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with methylphenyl and phenyl groups.

Preparation Methods

The synthesis of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Biological Activity

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of growing interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of methyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Feature Description
Core Structure Furo[2,3-d]pyrimidine
Substituents Methyl (2-position), Phenyl (6-position)
Functional Group Sulfide

Antitumor Activity

Research has shown that furo[2,3-d]pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are critical in cancer progression. Compounds designed with this scaffold have exhibited potent antitumor activity by disrupting cellular signaling pathways involved in tumor growth . The specific mechanisms include inhibition of tubulin polymerization and interference with angiogenesis.

Study on Related Compounds

A study published in the European Journal of Medicinal Chemistry highlighted a series of furo[2,3-d]pyrimidine derivatives that were synthesized and evaluated for their biological activity. The most active compounds showed micromolar inhibitory concentrations against various cancer cell lines . Although this study did not directly test this compound, the results suggest that similar compounds could exhibit comparable activities.

Pharmacokinetics

The pharmacokinetic profiles of related furo[2,3-d]pyrimidines suggest that modifications to the chemical structure can significantly affect metabolic stability and bioavailability. For example, some derivatives have shown rapid metabolism in vivo, leading to reduced efficacy . Understanding the pharmacokinetics of this compound will be crucial for its development as a therapeutic agent.

Properties

IUPAC Name

4-(2-methylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-13-7-5-6-10-17(13)23-19-15-11-16(14-8-3-2-4-9-14)22-18(15)20-12-21-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXMWGHRCYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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